molecular formula C21H25NO3 B1192750 2-[3-(3-Hydroxy-3-methylbutyl)benzoyl]-1,2,3,4-tetrahydro-4-isoquinolinol

2-[3-(3-Hydroxy-3-methylbutyl)benzoyl]-1,2,3,4-tetrahydro-4-isoquinolinol

Cat. No. B1192750
M. Wt: 339.44
InChI Key: HYVUFYJZMRRTOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ERD03 is an inhibitor of RNA-binding by EXOSC3, disrupting the EXOSC3-RNA interaction in a concentration-dependent manner.

Scientific Research Applications

  • Stereochemical Studies : The compound and its derivatives have been studied for their stereochemical properties. For example, N → O acyl migration of N-benzoyl derivatives of related compounds has been investigated, with insights from X-ray diffraction and NMR spectroscopy measurements (Bernáth et al., 1986).

  • Anticancer Research : Derivatives of this compound have been explored for their potential as anticancer agents. For instance, substituted 1,2,3,4-tetrahydroisoquinolines, which share a similar structural framework, have shown cytotoxic activity against various cancer cell lines (Redda et al., 2010).

  • Chemical Transformations : Research has also focused on various chemical transformations involving compounds structurally related to 2-[3-(3-Hydroxy-3-methylbutyl)benzoyl]-1,2,3,4-tetrahydro-4-isoquinolinol. This includes transformations into different heterocyclic structures and exploring their chemical behavior under various conditions (Litvinenko & Voronenko, 1987).

  • Synthesis and Biological Activity : The synthesis of related compounds and their biological activities, such as anticancer and antimicrobial properties, have been a significant focus of research. This includes exploring different synthetic pathways and assessing the biological efficacy of these compounds (Kirby et al., 1979).

  • Microbiological Transformations : Studies have also examined the microbiological transformations of derivatives and analogues of 1,2,3,4-tetrahydroisoquinoline, which is structurally related to the compound . These studies involve the use of fungi like Cunninghamella elegans for benzylic hydroxylation and formation of phenolic products (Canfield & Crabb, 1997).

properties

Product Name

2-[3-(3-Hydroxy-3-methylbutyl)benzoyl]-1,2,3,4-tetrahydro-4-isoquinolinol

Molecular Formula

C21H25NO3

Molecular Weight

339.44

IUPAC Name

(4-Hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-[3-(3-hydroxy-3-methylbutyl)phenyl]methanone

InChI

InChI=1S/C21H25NO3/c1-21(2,25)11-10-15-6-5-8-16(12-15)20(24)22-13-17-7-3-4-9-18(17)19(23)14-22/h3-9,12,19,23,25H,10-11,13-14H2,1-2H3

InChI Key

HYVUFYJZMRRTOP-UHFFFAOYSA-N

SMILES

O=C(N1CC2=C(C=CC=C2)C(O)C1)C3=CC=CC(CCC(C)(O)C)=C3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

ERD-03;  ERD 03;  ERD03;  EXOSC3-RNA disrupting (ERD) compound 3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[3-(3-Hydroxy-3-methylbutyl)benzoyl]-1,2,3,4-tetrahydro-4-isoquinolinol
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2-[3-(3-Hydroxy-3-methylbutyl)benzoyl]-1,2,3,4-tetrahydro-4-isoquinolinol
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2-[3-(3-Hydroxy-3-methylbutyl)benzoyl]-1,2,3,4-tetrahydro-4-isoquinolinol
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2-[3-(3-Hydroxy-3-methylbutyl)benzoyl]-1,2,3,4-tetrahydro-4-isoquinolinol
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2-[3-(3-Hydroxy-3-methylbutyl)benzoyl]-1,2,3,4-tetrahydro-4-isoquinolinol

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